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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B12369107

For researchers, scientists, and drug development professionals, understanding the binding
affinity of modified nucleotides is crucial for kinase inhibitor screening, chemical biology probe
development, and elucidating enzymatic mechanisms. While specific quantitative binding data
for N6-Carboxymethyl-ATP is not readily available in the reviewed scientific literature, this
guide provides a comparative analysis of closely related N6-substituted ATP analogs, offering
valuable insights into their interactions with protein kinases. We also present detailed
experimental protocols for key binding affinity assays.

Comparison of Protein Binding for N6-Substituted
ATP Analogs

The binding of N6-substituted ATP analogs to protein kinases is highly dependent on the nature
of the substitution and the specific kinase. Modifications at the N6 position of the adenine ring
can significantly alter the binding affinity compared to the natural substrate, ATP. Below is a
summary of findings for various N6-substituted analogs.
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Protein Target

ATP Analog

Observed Binding
Affinity | Effect

Experimental
Method

Glycogen Synthase
Kinase 3a (GSK3a)

N6-Methyl-ATP

Exhibits a very similar
binding affinity to ATP.
[1]

Competitive pull-down
assays with isotope-
coded ATP affinity
probes.[1]

Glycogen Synthase
Kinase 33 (GSK3p)

N6-Methyl-ATP

Binds to the kinase
and can act as a
phosphate group
donor.[1]

In vitro kinase assay.

[1]

Glycogen Synthase
Kinase 3a/p3 (GSK3a/

)

N6-Furfuryl-ATP
(Kinetin triphosphate)

Binds to the kinases,
but with weaker
affinity than ATP.[1]

Competitive pull-down
assays with isotope-
coded ATP affinity
probes.[1]

Analog-Specific
Protein Kinase Cd (AS
PKCJd)

N6-Benzyl-ATP

Shows nearly 200
times higher affinity
(lower Km) compared
to Wild Type PKC3.[2]

Enzyme kinetics
(Michaelis-Menten).[2]

Wild Type Protein
Kinase Cd (WT PKCJd)

N6-Benzyl-ATP

Displaced from the
binding pocket and
unable to interact

effectively with the

glycine-rich loop.[2]

Homology modeling

and in silico docking.

[2]

Affinity varies with the
length of the alkyl

N6-(0-
Adenosine Al and A2 _( ) chain, with N6-(9- Radioligand binding
aminoalkyl)adenosine ) .
Receptors aminononyl)adenosin assays.[3]
S
e showing high affinity
for the Al receptor.[3]
: N6-(9- : - : - .
Adenosine A2 High-affinity agonist. Radioligand binding
fluorenylmethyl)adeno
Receptor [4] assays.[4]

sine
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) 1,N6- Binds with an average
Rabbit Muscle ) ) o Fluorescence and
) ethenoadenosine dissociation constant ) ) )
Phosphofructokinase ] Circular Dichroism.[5]
triphosphate (€ATP) of 60 uM.[5]

Experimental Protocols

Accurate determination of binding affinity requires robust experimental techniques. The
following are detailed methodologies for three commonly employed assays.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a
binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., N6-Carboxymethyl-ATP) is titrated into a solution of
the protein, and the minute heat changes associated with the binding are measured by a
sensitive calorimeter.

Methodology:
e Sample Preparation:

o Dialyze the purified protein and the ligand into the same buffer to minimize heats of
dilution. A common buffer is 50 mM HEPES or phosphate buffer with 150 mM NacCl, pH
7.4.

o Determine the accurate concentrations of the protein and ligand using a reliable method
such as UV-Vis spectroscopy.

o Degas both the protein and ligand solutions to prevent the formation of air bubbles in the
calorimeter cell.

e |ITC Experiment:

o Load the protein solution (typically in the uM range) into the sample cell of the calorimeter.
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[e]

Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the
injection syringe.

[e]

Set the experimental temperature (e.g., 25 °C) and stirring speed.

o

Perform a series of small, sequential injections of the ligand into the protein solution.

[¢]

Record the heat change after each injection.

e Data Analysis:
o Integrate the heat pulses to obtain the heat change per injection.
o Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

o Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding
(AH). The Gibbs free energy (AG) and entropy (AS) can then be calculated.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of
biomolecular interactions.

Principle: One binding partner (the ligand, e.g., a protein) is immobilized on a sensor chip. The
other binding partner (the analyte, e.g., N6-Carboxymethyl-ATP) is flowed over the surface.
Binding causes a change in the refractive index at the sensor surface, which is detected as a
change in the SPR signal.

Methodology:
e Immobilization of the Ligand (Protein):

o Activate the carboxymethylated dextran surface of a sensor chip (e.g., CM5 chip) using a
mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC).
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o Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH
4.0-5.5) to promote pre-concentration on the surface. Covalent amide bonds are formed
between the activated surface and amine groups on the protein.

o Deactivate any remaining active esters on the surface by injecting ethanolamine.
e Binding Analysis:

o Flow a continuous stream of running buffer (e.g., HBS-EP+) over the sensor surface to
establish a stable baseline.

o Inject a series of concentrations of the analyte (N6-Carboxymethyl-ATP) over the
immobilized ligand surface for a defined association time.

o Switch back to the running buffer to monitor the dissociation of the analyte from the ligand
for a defined dissociation time.

o Regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a
high salt buffer or a low pH solution) without denaturing the immobilized ligand.

o Data Analysis:

o The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific
binding by subtracting the signal from a reference flow cell.

o The association (kon) and dissociation (koff) rate constants are determined by fitting the
sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).

o The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Fluorescence-Based Assays

Fluorescence spectroscopy offers a sensitive method to monitor changes in the local
environment of a fluorophore upon binding.

Principle: The intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) or the
fluorescence of a labeled ligand can change upon binding. This change is used to determine
the binding affinity.
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Methodology:
e Intrinsic Protein Fluorescence Quenching:
o Prepare a solution of the protein of interest in a suitable buffer.

o Measure the baseline fluorescence emission spectrum of the protein (e.g., excitation at
280 nm or 295 nm).

o Incrementally add the ligand (N6-Carboxymethyl-ATP), which acts as a quencher of the
protein's fluorescence.

o Measure the fluorescence emission spectrum after each addition of the ligand.
o Data Analysis:
o Plot the change in fluorescence intensity as a function of the ligand concentration.

o Fit the data to the Stern-Volmer equation or a modified form to determine the binding
constant (Ka) and the number of binding sites. The dissociation constant (Kd) is the
reciprocal of Ka.

Visualizations
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Caption: Generalized experimental workflow for determining protein-ligand binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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